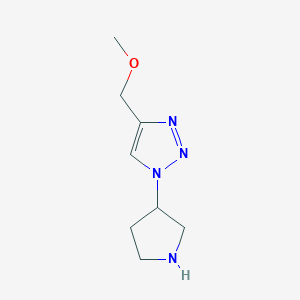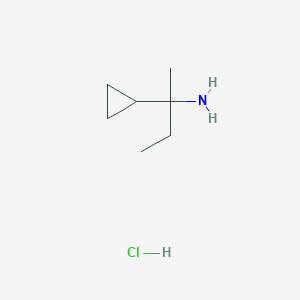
2-Cyclopropylbutan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylbutan-2-amine hydrochloride, or 2-CPB-HCl, is an organic compound with a wide range of uses in various scientific fields. It is a cyclic amine, with a cyclopropyl ring attached to a butyl group, and is commonly used in organic synthesis, as a reagent in organic chemistry, and as a building block for the synthesis of other compounds. It is a white crystalline solid, with a melting point of 106-107°C.
Scientific Research Applications
1. Potential in Mushroom Toxicity Studies
A study by Drehmel & Chilton (2002) discusses the isolation of similar cyclopropyl amino acids from the mushroom Amanita cokeri. These compounds exhibited toxicity to various fungi, arthropods, and bacteria, suggesting potential research applications in studying mushroom toxicity and its mechanisms.
2. Role in Immunosuppressive Therapy
Research by Schultz, Nelson, & Bader (1996) explored the synergistic effects of lysosomotropic amines (related to cyclopropylamine) and cyclosporin A on human T cell responses. This indicates potential applications in developing immunosuppressive therapies, particularly for conditions like graft-versus-host disease.
3. Chemical Synthesis and Drug Development
The synthesis of 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines and their potential value in treating diseases related to free radicals was reported by Muhi-Eldeen & Hassan (2017). These findings indicate the role of cyclopropyl amines in the development of new drugs, especially as free radical scavengers.
4. Exploration in Catalysis and Organic Synthesis
A study by Wipf, Kendall, & Stephenson (2003) explored the synthesis of C-cyclopropylalkylamines through hydrozirconation of alkynes, suggesting applications in catalysis and the synthesis of complex organic compounds.
5. Investigating Antitumor Properties
The antitumor properties of 2-(4-aminophenyl)benzothiazoles and their prodrugs, which are related to cyclopropyl amines, were investigated by Bradshaw et al. (2002). These findings have implications for the development of new cancer therapies.
Properties
IUPAC Name |
2-cyclopropylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(2,8)6-4-5-6;/h6H,3-5,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPWSZNEYDVDTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)
![4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride](/img/structure/B1435052.png)


![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)
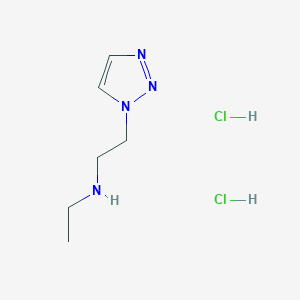
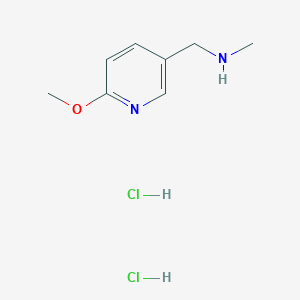
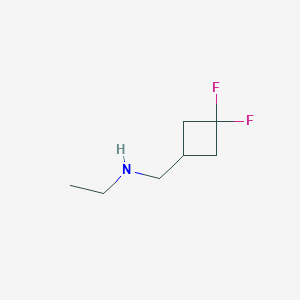
![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)
![7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1435069.png)
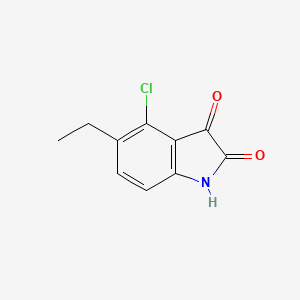
![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)
